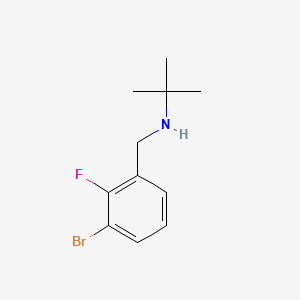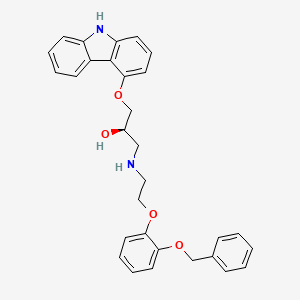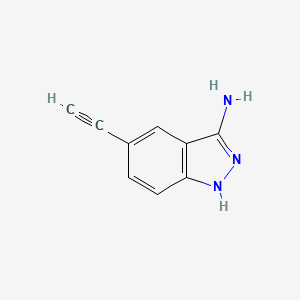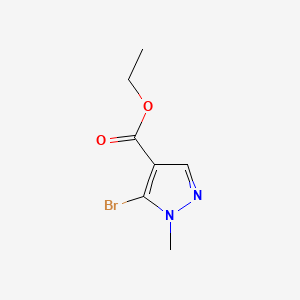
Benzyl 3-fluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-fluoropropanoate is a chemical compound with the molecular formula C10H11FO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 182.191 Da and the monoisotopic mass is 182.074310 Da .Mechanism of Action
The mechanism of action of Benzyl 3-fluoropropanoate is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are known to play a role in the inflammatory response. By inhibiting COX enzymes, this compound may reduce the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic properties in animal studies. In addition, this compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
One of the advantages of Benzyl 3-fluoropropanoate is that it is relatively easy to synthesize using standard laboratory equipment and reagents. In addition, this compound has been shown to exhibit low toxicity, making it a potentially safe candidate for further development as a drug. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may limit its potential applications in medicinal chemistry.
Future Directions
There are several future directions for the study of Benzyl 3-fluoropropanoate. One potential direction is to further investigate its mechanism of action and its potential applications in medicinal chemistry. Another direction is to explore its potential applications in material science, particularly in the development of new materials with unique properties. Finally, future studies could focus on the synthesis of new derivatives of this compound and their potential applications in various fields.
Synthesis Methods
Benzyl 3-fluoropropanoate is synthesized through the reaction of benzyl alcohol with 3-fluoropropionic acid in the presence of a catalyst such as sulfuric acid. The reaction involves the esterification of benzyl alcohol with 3-fluoropropionic acid, resulting in the formation of this compound. The reaction is typically carried out under reflux conditions, with the reactants being heated to a temperature of around 150°C for several hours until the reaction is complete.
Scientific Research Applications
Benzyl 3-fluoropropanoate has been studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In addition, this compound has been studied for its potential use as a precursor for the synthesis of other bioactive compounds.
Safety and Hazards
properties
IUPAC Name |
benzyl 3-fluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBVWPKJUJCDIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride](/img/structure/B596768.png)
![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)
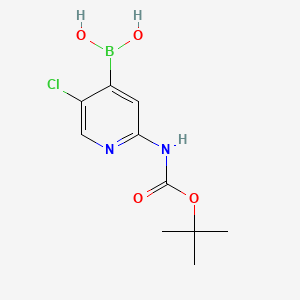

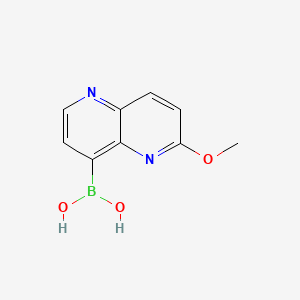

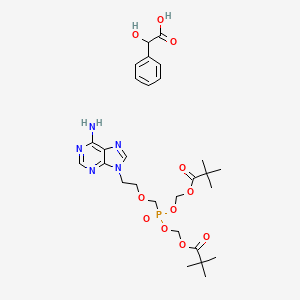
![N-(3-(5-Bromo-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B596780.png)


